molecular formula C10H8N2O2 B1607953 5-aminoquinoline-2-carboxylic Acid CAS No. 374707-02-5

5-aminoquinoline-2-carboxylic Acid

Cat. No. B1607953
M. Wt: 188.18 g/mol
InChI Key: APQGIAYQAYOKSU-UHFFFAOYSA-N
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Description

5-Aminoquinoline-2-carboxylic Acid is a heterocyclic compound with the molecular formula C10H8N2O2 . It belongs to the quinoline family, which is widely recognized for its versatile applications in industrial and synthetic organic chemistry. Quinoline serves as a vital scaffold for drug discovery and plays a significant role in medicinal chemistry .


Synthesis Analysis

Several classical synthesis protocols have been employed to construct the principal quinoline scaffold. Notable methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinoline derivatives .


Molecular Structure Analysis

The structure of 5-aminoquinoline-2-carboxylic Acid consists of a characteristic double-ring system, where a benzene ring is fused with a pyridine moiety. This arrangement imparts unique properties to the compound, making it essential in both natural and synthetic contexts . The molecular formula is C10H8N2O2 .


Chemical Reactions Analysis

  • Friedländer Quinoline Synthesis : In this procedure, ortho-substitution of aniline and aldehyde or ketone leads to the formation of quinoline compounds .
  • Copper-Catalyzed Synthesis : Copper salt-D-glucose generates Cu(I) species in situ, which, in the presence of proline, facilitates the synthesis of quinoline derivatives .
  • Microwave Irradiation : Quinoline derivatives have been synthesized using microwave irradiation, demonstrating their versatility .

Future Directions

Continued research on quinoline derivatives should explore novel synthetic strategies, optimize biological activities, and address environmental concerns. Additionally, investigating their potential as anti-virulence agents could provide innovative therapeutic options .

properties

IUPAC Name

5-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQGIAYQAYOKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361104
Record name 5-aminoquinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-aminoquinoline-2-carboxylic Acid

CAS RN

374707-02-5
Record name 5-aminoquinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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